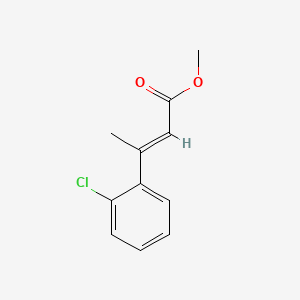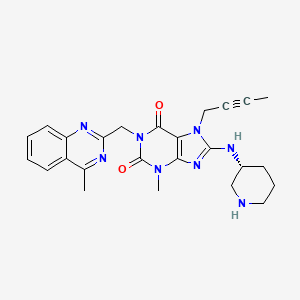
Des-(R)-pipéridin-3-amine 8-(R)-(pipéridin-3-ylamino) linagliptine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin, also known as Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin, is a useful research compound. Its molecular formula is C25H28N8O2 and its molecular weight is 472.553. The purity is usually 95%.
BenchChem offers high-quality Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du diabète de type 2
La linagliptine est un dérivé de la xanthine et un inhibiteur de la DPP-4 hautement puissant, sélectif et à action prolongée . Sa principale application réside dans le traitement du diabète de type 2. Voici comment cela fonctionne:
Caractérisation des impuretés dans la fabrication
Au cours du développement du procédé de la linagliptine, cinq nouvelles impuretés liées au procédé ont été détectées par chromatographie liquide haute performance (CLHP) . L'identification et la caractérisation de ces impuretés sont cruciales pour le contrôle de la qualité lors de la fabrication. Les impuretés ont été caractérisées à l'aide de diverses données spectrales (MS, HRMS, 1H-RMN, 13C-RMN et IR).
Réduction des risques rénaux et vasculaires
Dans une analyse post hoc, la linagliptine a démontré des réductions significatives et cliniquement pertinentes de l'HbA1c et de la glycémie à jeun (FPG) chez les patients atteints de diabète de type 2 présentant un risque rénal et vasculaire élevé . Cette découverte suggère que la linagliptine peut être bénéfique pour les patients atteints d'hypertension artérielle et de microalbuminurie associées.
Sécurité et tolérance à long terme
Une étude randomisée, en double aveugle, contrôlée par placebo d'un an a évalué la sécurité, la tolérance et l'efficacité à long terme de la linagliptine exclusivement chez les patients atteints de diabète de type 2 et d'insuffisance rénale (IR) sévère . L'étude visait à évaluer son profil de sécurité sur une période prolongée.
Mécanisme D'action
Target of Action
Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin, also known as Linagliptin, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for the breakdown of incretins , hormones that are naturally produced by the stomach when we eat . Incretins play a crucial role in glucose metabolism by stimulating insulin secretion .
Mode of Action
Linagliptin acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting DPP-4, Linagliptin slows the breakdown of incretins . This leads to an increase in the levels of active forms of endogenous incretins such as GLP-1 and GIP . These hormones help the body produce more insulin when it’s needed and lower blood sugar levels .
Biochemical Pathways
The inhibition of DPP-4 by Linagliptin affects the biochemical pathways involved in glucose metabolism . The increased levels of incretins stimulate insulin secretion, which in turn lowers blood glucose levels . Additionally, scientific reports suggest beneficial effects of Linagliptin administration via immunological and biochemical pathways involved in neuroprotective processes of the central nervous system .
Pharmacokinetics
Linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, minimal renal clearance, and no requirements for dose adjustment for any intrinsic or extrinsic factor . Linagliptin is rapidly absorbed after oral administration, with maximum plasma concentration occurring after approximately 90 minutes, and reaches steady-state concentrations within 4 days . The majority of Linagliptin is eliminated as the parent compound, demonstrating that metabolism plays a minor role in the overall pharmacokinetics in humans . Linagliptin is eliminated primarily in feces, with only around 5% of the oral therapeutic dose excreted in the urine at steady state .
Result of Action
The result of Linagliptin’s action is a decrease in blood glucose levels . By increasing the levels of active incretins, Linagliptin helps the body produce more insulin when it’s needed and lower blood sugar levels . This makes Linagliptin an effective treatment for managing hyperglycemia in patients with type 2 diabetes mellitus .
Action Environment
The action of Linagliptin can be influenced by various environmental factors. Certain conditions such as kidney disease may require dose adjustments .
Analyse Biochimique
Biochemical Properties
Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin interacts with the enzyme DPP-4, inhibiting its activity . This inhibition leads to an increase in the levels of active forms of endogenous incretins such as GLP-1 and GIP, which are hormones that stimulate insulin secretion . The interaction between Linagliptin and DPP-4 is characterized by high-affinity, saturable binding .
Cellular Effects
Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin influences cell function by modulating the activity of DPP-4 . By inhibiting DPP-4, Linagliptin increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon release . This results in improved glycemic control in patients with type 2 diabetes .
Molecular Mechanism
The molecular mechanism of action of Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin involves binding to the DPP-4 enzyme and inhibiting its activity . This binding is high-affinity and saturable, contributing to the drug’s potent and selective inhibition of DPP-4 . The inhibition of DPP-4 leads to increased levels of active incretins, which stimulate insulin secretion and suppress glucagon release .
Temporal Effects in Laboratory Settings
The effects of Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin over time in laboratory settings have been studied, with the drug showing sustained improvements in glycemic control over a period of up to 102 weeks . The drug exhibits a long terminal half-life, allowing for prolonged exposure to the drug .
Dosage Effects in Animal Models
The effects of Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin in animal models have been studied, with the drug showing significant improvements in glycemic control . Specific dosage effects in animal models were not found in the available literature.
Metabolic Pathways
Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin is involved in the incretin metabolic pathway . By inhibiting DPP-4, it prevents the degradation of incretins, leading to increased levels of these hormones and enhanced insulin secretion .
Transport and Distribution
Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin is distributed extensively into tissues, demonstrating its wide distribution within cells and tissues . It is eliminated primarily in faeces, with only around 5% of the oral therapeutic dose excreted in the urine at steady state .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with DPP-4, which is widely distributed in mammalian tissues as a membrane-bound form and in plasma as a soluble protein .
Propriétés
IUPAC Name |
7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-[[(3R)-piperidin-3-yl]amino]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(30-24(32)28-17-9-8-12-26-14-17)31(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)29-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,28,30)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQKYHYFAIBWOA-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1NC3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N[C@@H]3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

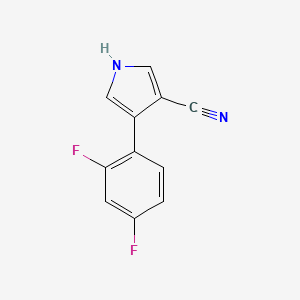
![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-](/img/structure/B571586.png)
![4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl](/img/new.no-structure.jpg)
![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)
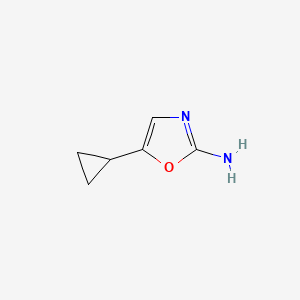
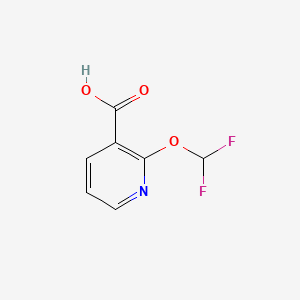
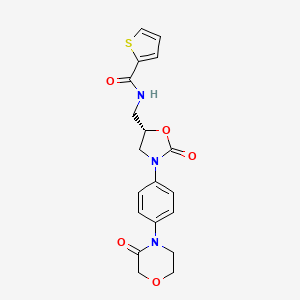
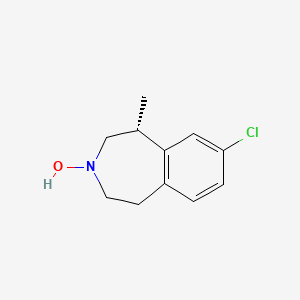
![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)
